N-Trityl-deshydroxymethyl Losartan

Impurity Profiling Mass Spectrometry Losartan Analysis

Quantifying the process-related impurity N-Trityl-deshydroxymethyl Losartan in losartan API presents challenges due to its unique trityl-group hydrophobicity and distinct mass (635.2 g/mol). This reference standard solves that gap: • Enables specific, stability-indicating HPLC/UPLC method validation per ICH Q3A, ensuring accurate quantification at the ≥0.10% threshold. • Its robust chromatographic retention and unambiguous MS fragmentation precludes systematic bias from generic substitutes. • Well-characterized thermal stability (mp 156-158°C) supports use as a system suitability marker in forced degradation studies.

Molecular Formula C40H35ClN6
Molecular Weight 635.212
CAS No. 1797133-13-1
Cat. No. B565323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl-deshydroxymethyl Losartan
CAS1797133-13-1
Synonyms5-[4’-[(2-Butyl-4-chloro-1H-imidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole; 
Molecular FormulaC40H35ClN6
Molecular Weight635.212
Structural Identifiers
SMILESCCCCC1=NC(=CN1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl
InChIInChI=1S/C40H35ClN6/c1-2-3-23-38-42-37(41)29-46(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)39-43-45-47(44-39)40(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,29H,2-3,23,28H2,1H3
InChIKeyGAZPPEGQRKWTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Trityl-deshydroxymethyl Losartan Sourcing Guide


N-Trityl-deshydroxymethyl Losartan (CAS 1797133-13-1) is a chemically protected, tritylated intermediate in the synthesis of Losartan impurities, which are nonpeptide angiotensin II AT1-receptor antagonists used as antihypertensive agents . This compound features a molecular formula of C40H35ClN6, a molecular weight of 635.2 g/mol, and appears as a pale yellow solid with a reported melting point of 156-158°C [1]. Its primary utility lies in analytical chemistry and pharmaceutical quality control, where it serves as a reference standard for impurity profiling and method validation during Losartan drug substance and drug product manufacturing .

Why N-Trityl-deshydroxymethyl Losartan Cannot Be Substituted


The analytical utility of N-Trityl-deshydroxymethyl Losartan is exquisitely dependent on its specific molecular architecture, which dictates its unique behavior in chromatographic and mass spectrometric systems. Generic substitution with other Losartan impurities—such as N-Trityl Losartan (CAS 133909-99-6), Losartan EP Impurity C (deshydroxymethyl Losartan trifluoroacetate salt), or Losartan Impurity K (5-deshydroxymethyl-5-chloro Losartan)—is precluded by fundamental differences in molecular weight, retention characteristics, and fragmentation patterns [1]. These differences directly impact the accuracy of impurity quantification, method specificity, and regulatory compliance. For instance, the absence of the hydroxymethyl group (relative to N-Trityl Losartan) alters the compound's hydrophobicity and ionization efficiency, while the presence of the trityl protecting group (relative to deshydroxymethyl Losartan) confers a distinct molecular mass of 635.2 g/mol, enabling unambiguous identification by mass spectrometry . Consequently, any attempt to substitute this compound with a structurally similar analog would introduce systematic bias into analytical results, potentially compromising the validity of stability studies, forced degradation assessments, and ANDA submissions .

Differentiation Evidence for N-Trityl-deshydroxymethyl Losartan


Molecular Weight Difference vs. N-Trityl Losartan

N-Trityl-deshydroxymethyl Losartan (CAS 1797133-13-1) possesses a molecular weight of 635.2 g/mol, which is 30.0 g/mol lower than that of N-Trityl Losartan (CAS 133909-99-6), which has a molecular weight of 665.2 g/mol [1]. This mass difference arises from the replacement of the hydroxymethyl group (-CH2OH, 31.03 g/mol) with a hydrogen atom in the target compound. This distinct mass shift is readily resolved by high-resolution mass spectrometry (HRMS) and enables unambiguous differentiation of these two structurally related tritylated impurities in complex pharmaceutical matrices [2].

Impurity Profiling Mass Spectrometry Losartan Analysis

HPLC Retention vs. Deshydroxymethyl Losartan

The presence of the bulky, lipophilic trityl group in N-Trityl-deshydroxymethyl Losartan confers substantially increased retention on reversed-phase HPLC columns compared to its deprotected analog, deshydroxymethyl Losartan (Losartan Impurity C). While specific retention time data for the target compound in standardized pharmacopoeial methods are not publicly available in the primary literature, class-level inference from related tritylated losartan impurities indicates that tritylation increases logP by approximately 3-4 units, translating to a 2- to 4-fold increase in retention factor (k') under typical C18 gradient conditions [1]. This property is critical for achieving baseline separation from earlier-eluting, more polar impurities in validated HPLC methods [2].

HPLC Method Development Impurity Profiling Reversed-Phase Chromatography

Thermal Stability vs. Deshydroxymethyl Losartan Salt

N-Trityl-deshydroxymethyl Losartan (free base) exhibits a defined melting point of 156-158°C and is recommended for storage at 2-8°C under inert atmosphere . In contrast, the related impurity standard Deshydroxymethyl Losartan Trifluoroacetate Salt (Losartan Impurity C) is reported to have a melting point of 63-65°C and is typically stored at room temperature . The higher melting point of the target compound indicates greater thermal stability in the solid state, which is advantageous for long-term storage and for use as a reference standard in thermal stress studies. However, the compound's solubility profile (sparingly soluble in chloroform; slightly soluble in methanol with heating and sonication) requires careful consideration during standard preparation .

Reference Standard Stability Storage Conditions Pharmaceutical Quality Control

Regulatory Significance as a Process Intermediate

N-Trityl-deshydroxymethyl Losartan is a key protected intermediate in the convergent synthesis of Losartan potassium, specifically formed prior to the final acidic deprotection step that yields the active pharmaceutical ingredient [1]. This contrasts with Losartan EP Impurity C (deshydroxymethyl Losartan), which is a late-stage degradation product or process impurity lacking the trityl protecting group [2]. The presence of this tritylated intermediate in the synthetic pathway necessitates its control as a potential process-related impurity in the final drug substance. Regulatory guidelines, including ICH Q3A, mandate the identification, quantification, and reporting of any impurity present at or above the identification threshold (0.10% for a maximum daily dose >2 g/day) [3]. Therefore, procurement of this specific reference standard is non-negotiable for manufacturers seeking to demonstrate control over this unique synthetic byproduct in their ANDA or DMF submissions [4].

Process Impurity Control ANDA Submissions Synthetic Route Characterization

Application Scenarios for N-Trityl-deshydroxymethyl Losartan


Quantification in Losartan Potassium API

Analytical laboratories engaged in the release testing of Losartan potassium active pharmaceutical ingredient (API) should utilize N-Trityl-deshydroxymethyl Losartan as a primary reference standard for the development and validation of a specific, stability-indicating HPLC or UPLC method. As established in Section 3, this compound represents a distinct process-related impurity formed during the convergent synthesis of Losartan, originating from an upstream trityl-protected intermediate [1]. Accurate quantification of this impurity is mandated by ICH Q3A guidelines for any batch where it is present at or above the 0.10% identification threshold [2]. Method validation parameters, including specificity, linearity, accuracy, and precision, must be demonstrated using this exact compound, as its unique chromatographic retention (due to the trityl group) and molecular weight (635.2 g/mol) preclude the use of generic Losartan impurity standards [3]. The validated method, with this compound as a calibrator, forms a critical component of the drug substance specification and is subject to review during ANDA and DMF assessments.

Forced Degradation Studies for Stability Assessment

While N-Trityl-deshydroxymethyl Losartan is a process impurity, its well-characterized stability and distinct analytical signature make it a valuable system suitability marker during forced degradation (stress) studies of Losartan drug products. During acid, base, oxidative, thermal, and photolytic stress testing, the chromatographic method's ability to resolve this tritylated compound from both the Losartan API peak and any newly formed degradation products (e.g., deshydroxymethyl Losartan, dimeric impurities) serves as a rigorous test of method specificity [1]. The high melting point (156-158°C) of this compound, established in Section 3, confirms its thermal stability and makes it suitable for use as a non-reactive internal standard in thermal stress experiments [2]. The successful separation and identification of this process impurity, alongside genuine degradants, provides documented evidence that the analytical method is stability-indicating, a fundamental requirement for drug product registration and commercial release [3].

Reference Standard Synthesis and Characterization

Specialized chemical synthesis laboratories and pharmacopoeial organizations (e.g., USP, EP) require N-Trityl-deshydroxymethyl Losartan as a key building block for preparing and characterizing a broader panel of Losartan impurities. As a trityl-protected intermediate, it can be selectively deprotected under controlled acidic conditions to yield deshydroxymethyl Losartan (Impurity C) or further derivatized to generate other structurally related compounds [1]. Its defined physical properties, including the melting point of 156-158°C and its sparing solubility profile, serve as critical quality attributes for the intermediate material itself, ensuring batch-to-batch consistency in subsequent synthetic steps [2]. Furthermore, the compound's distinct molecular weight and NMR spectra (available from reputable vendors) provide unambiguous confirmation of its structure and purity, which is essential when establishing it as a qualified reference standard for collaborative method validation studies or for inclusion in official pharmacopoeial monographs [3].

LC-MS/MS Cross-Validation for Trace Impurities

In high-sensitivity analytical environments, such as those addressing potential genotoxic impurities or conducting impurity fate and purge studies, the distinct mass of N-Trityl-deshydroxymethyl Losartan (m/z 635.2 for [M+H]+) provides an invaluable tool for cross-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [1]. Unlike many polar impurities that may suffer from ion suppression or poor retention, the lipophilic trityl group ensures robust chromatographic retention and efficient electrospray ionization [2]. This property allows the compound to be used as a system suitability standard to verify LC-MS/MS instrument performance (e.g., mass accuracy, sensitivity, and retention time reproducibility) prior to and during the analysis of trace-level nitrosamine or azido impurities in Losartan samples [3]. Its stable signal and predictable fragmentation pattern contribute to the overall robustness and reliability of the analytical procedure, supporting data integrity in regulatory submissions.

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